

AF38469 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: AF38469

Cat. No.: B15605659

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Application Notes and Protocols for AF38469

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF38469 is a potent and selective, orally bioavailable inhibitor of Sortilin (also known as Neurotensin Receptor-3, NTSR3) with an IC₅₀ of 330 nM.[1][2] It serves as a critical tool for investigating the biological functions of Sortilin and evaluating its therapeutic potential in various disease models, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3][4][5] These application notes provide detailed information on the solubility of **AF38469** in Dimethyl Sulfoxide (DMSO) and other solvents, along with protocols for its preparation and use in experimental settings.

Solubility of AF38469

The solubility of **AF38469** is a critical factor for its effective use in in vitro and in vivo studies. The compound exhibits high solubility in DMSO, a commonly used solvent for initial stock solution preparation. It is important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[2][6]

Table 1: Quantitative Solubility Data for **AF38469**

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	≥ 65 mg/mL[2]	~200.45 mM[2]	Sonication and gentle heating may be required to achieve complete dissolution. [7] Use of newly opened, anhydrous DMSO is highly recommended.[2][6]
	≥ 43 mg/mL[6]	~132.61 mM[6]	
	40 mg/mL[7]	~123.36 mM[7]	
Ethanol	Soluble	Not Quantified	Qualitative data indicates solubility, but the exact concentration is not specified.[1]
Water	Insoluble	-	AF38469 is practically insoluble in aqueous solutions alone.[2]
Corn Oil	≥ 2.08 mg/mL	~6.41 mM	In a 10% DMSO co-solvent formulation.[6]
Saline	2.5 mg/mL	~7.71 mM	In a co-solvent formulation of 5% DMSO, 40% PEG300, and 5% Tween-80. This results in a suspended solution that may require sonication.[6]

Molecular Weight of **AF38469**: 324.25 g/mol [6]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

High-concentration stock solutions of **AF38469** are typically prepared in 100% DMSO. These stock solutions can then be diluted to the final working concentration in cell culture media or aqueous buffers.

Materials:

- **AF38469** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- **Weighing:** Accurately weigh the desired amount of **AF38469** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data in Table 1).
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.^{[6][7]} Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.^[6]

Note on Dilution: When diluting the DMSO stock solution into aqueous media for cell-based assays, it is recommended to do so in a stepwise manner to avoid precipitation. For instance, first, dilute the stock into a smaller volume of media, mix well, and then add this to the final volume.[7] Pre-warming the culture medium to 37°C before adding the compound can also help prevent precipitation.[7]

Preparation of Formulations for In Vivo Experiments

For animal studies, **AF38469** needs to be formulated in a vehicle that is safe and allows for efficient administration (e.g., oral gavage, intravenous injection). Co-solvent systems are commonly employed.

Protocol 1: Corn Oil-Based Formulation for Oral Administration[6]

This protocol yields a clear solution suitable for oral dosing.

Materials:

- **AF38469**
- Anhydrous DMSO
- Corn Oil
- Sterile tubes

Procedure:

- Prepare a high-concentration stock solution of **AF38469** in DMSO (e.g., 20.8 mg/mL).
- In a separate sterile tube, measure the required volume of corn oil.
- Add the DMSO stock solution to the corn oil to achieve a final formulation of 10% DMSO and 90% corn oil. For example, to prepare 1 mL of the final solution, add 100 μ L of the 20.8 mg/mL DMSO stock to 900 μ L of corn oil.
- Mix thoroughly until a clear and homogenous solution is obtained. This formulation will have a final **AF38469** concentration of ≥ 2.08 mg/mL.[6]

Protocol 2: Saline-Based Suspension for Administration^[6]

This protocol results in a suspension and may be suitable for certain routes of administration.

Materials:

- **AF38469**
- Anhydrous DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure:

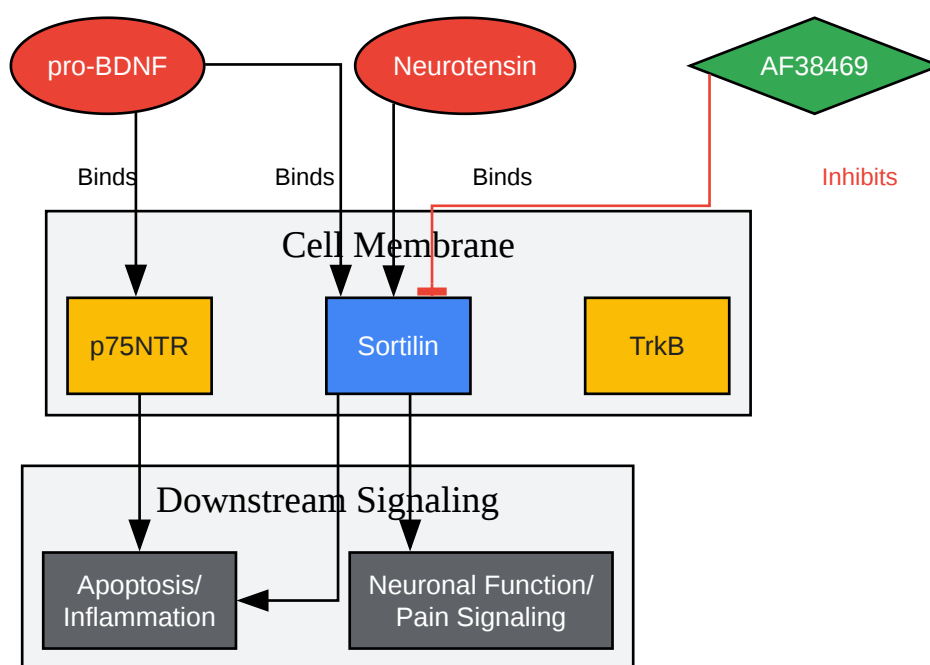
- Prepare a stock solution of **AF38469** in DMSO.
- In a stepwise manner, add the following solvents, ensuring complete mixing after each addition:
 - 5% DMSO (containing the dissolved **AF38469**)
 - 40% PEG300
 - 5% Tween-80
 - 50% Saline
- The resulting mixture will be a suspension with a solubility of approximately 2.5 mg/mL.^[6] Ultrasonic treatment may be necessary to ensure a uniform suspension before administration.^[6]

Signaling Pathways and Experimental Workflows

AF38469, as a Sortilin inhibitor, modulates several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Sortilin-Mediated Signaling and Inhibition by **AF38469**

Sortilin is a transmembrane protein that acts as a receptor and co-receptor for various ligands, including proneurotrophins (like pro-BDNF), neurotensin, and certain growth factors.[5][8] It plays a significant role in protein trafficking and signal transduction. **AF38469** exerts its effect by binding to the neurotensin binding pocket of Sortilin, thereby inhibiting the binding of its natural ligands.[8][9]

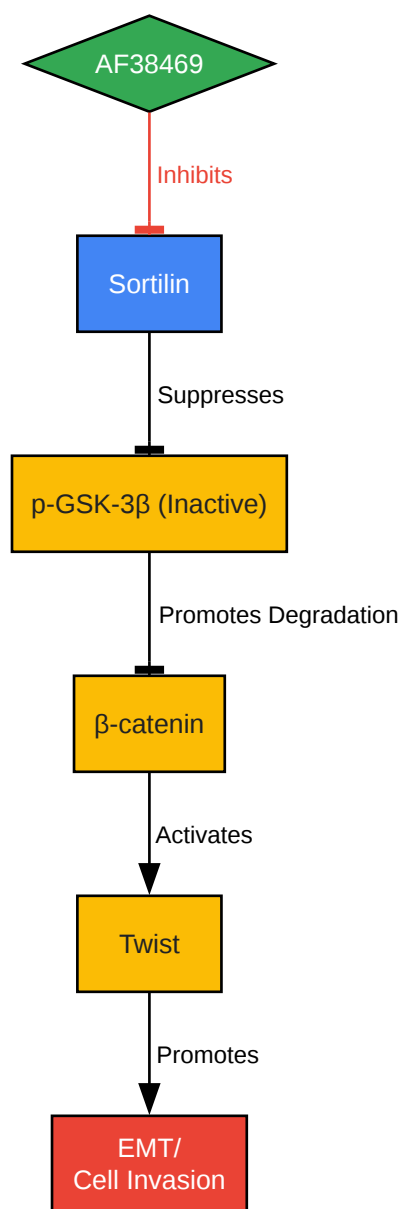


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Caption: **AF38469** inhibits ligand binding to Sortilin.

AF38469's Impact on the GSK-3 β / β -catenin/Twist Pathway in Glioblastoma

In glioblastoma cells, Sortilin has been shown to promote invasion and the epithelial-to-mesenchymal transition (EMT) through the GSK-3 β / β -catenin/Twist pathway.[1][10] **AF38469** can inhibit this process.

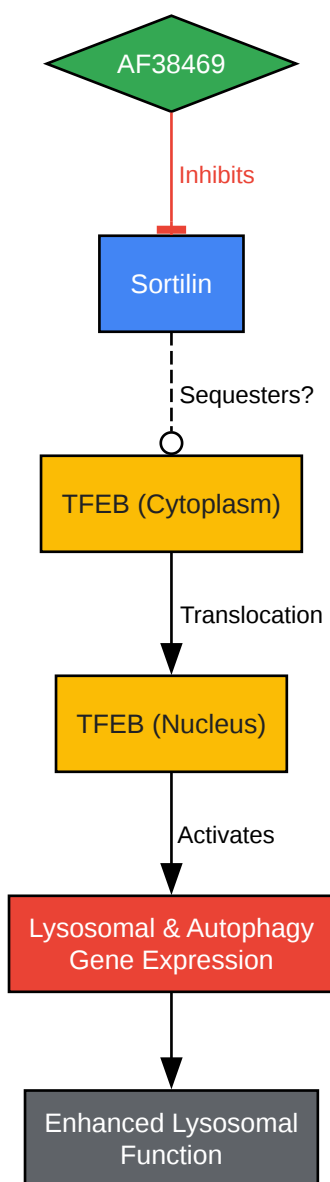


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Caption: **AF38469** inhibits the GSK-3 β / β -catenin pathway.

Activation of TFEB and Lysosomal Biogenesis

Recent studies have demonstrated that treatment with **AF38469** leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3] [4] This suggests a role for Sortilin in regulating cellular clearance pathways.

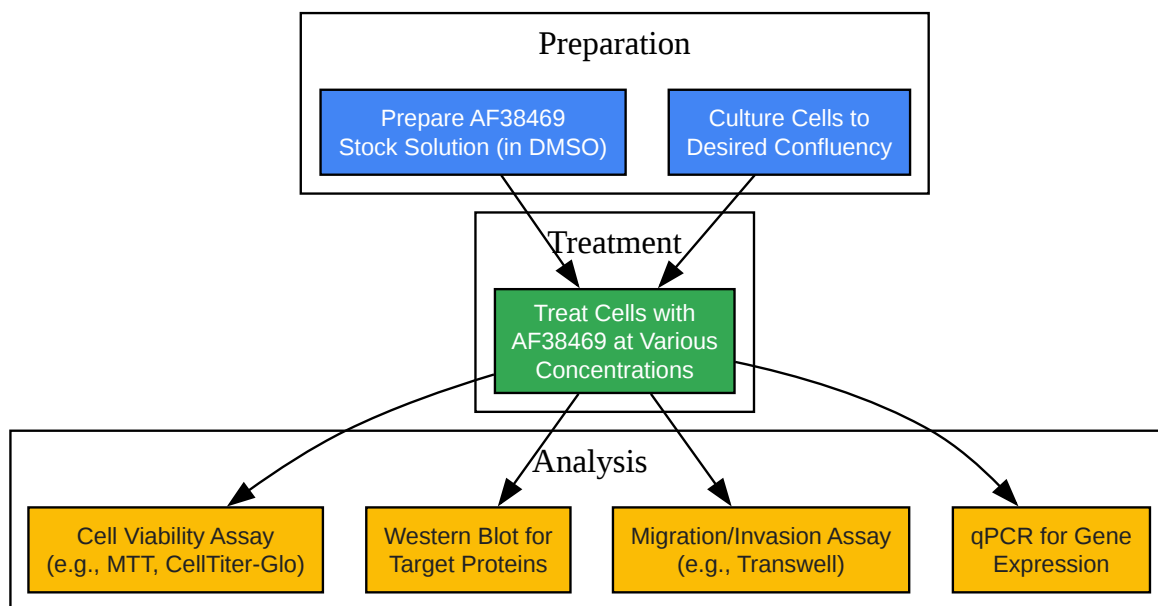


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Caption: **AF38469** promotes TFEB nuclear translocation.

Experimental Workflow for Assessing AF38469 Efficacy

A typical workflow to evaluate the effects of **AF38469** in a cell-based assay is outlined below.



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Caption: General workflow for in vitro **AF38469** studies.

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